molecular formula C8H10O B562213 6-Hepten-4-yn-2-one, 3-methyl- (6CI) CAS No. 100378-40-3

6-Hepten-4-yn-2-one, 3-methyl- (6CI)

Cat. No.: B562213
CAS No.: 100378-40-3
M. Wt: 122.167
InChI Key: XTLLMTHDBZITNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hepten-4-yn-2-one, 3-methyl- (6CI) is an unsaturated ketone with a linear carbon chain containing both a double bond (hepten) and a triple bond (yn). The compound’s structure (C₈H₁₀O) features a ketone group at position 2, a methyl group at position 3, and conjugated unsaturation across positions 4–4. Limited direct studies on this compound exist, but structural analogs provide insight into its behavior .

Properties

CAS No.

100378-40-3

Molecular Formula

C8H10O

Molecular Weight

122.167

IUPAC Name

3-methylhept-6-en-4-yn-2-one

InChI

InChI=1S/C8H10O/c1-4-5-6-7(2)8(3)9/h4,7H,1H2,2-3H3

InChI Key

XTLLMTHDBZITNA-UHFFFAOYSA-N

SMILES

CC(C#CC=C)C(=O)C

Synonyms

6-Hepten-4-yn-2-one, 3-methyl- (6CI)

Origin of Product

United States

Scientific Research Applications

Industrial Applications

  • Chemical Intermediates :
    • Used as an intermediate in the production of fine chemicals such as vitamins and aroma chemicals.
    • Serves as a precursor for synthesizing various organic compounds due to its reactive functional groups.
  • Pharmaceuticals :
    • Potential applications in drug development as a building block for synthesizing bioactive molecules.
    • Its ability to form covalent bonds with biological macromolecules allows for modulation of enzyme activity, making it relevant in metabolic pathway studies.

Biochemical Research Applications

6-Hepten-4-yn-2-one has been studied for its interactions with biological macromolecules:

  • Enzyme Mechanisms : The compound's alkyne and alkene groups enable it to react with nucleophilic sites on enzymes, providing insights into enzyme mechanisms and metabolic pathways.
  • Drug Screening : Its reactivity can be utilized in screening compounds for therapeutic applications, particularly in inflammatory diseases and other cellular pathway modulations.

Case Studies and Research Findings

  • Reactivity Studies : Research indicates that 6-Hepten-4-yn-2-one can form covalent bonds with proteins, which may lead to the identification of new enzymatic pathways and potential therapeutic targets.
  • Toxicological Assessments : Studies have shown that while the compound exhibits low acute toxicity, it does demonstrate some effects on reproductive organs at high doses, necessitating careful handling in industrial applications .
  • Environmental Impact : The compound has been evaluated for biodegradability and shows promise as a readily biodegradable substance according to OECD criteria .

Comparison with Similar Compounds

Structural Analogues: Functional Group and Reactivity

The following compounds share structural or functional similarities with 6-Hepten-4-yn-2-one, 3-methyl- (6CI):

Compound Name Molecular Formula Key Functional Groups Synthesis Pathway Applications/Reactivity
6-Methyl-5-hepten-2-one C₈H₁₄O Ketone, conjugated double bond Derived from 3-hydroxy acid cyclization with BF₃·Et₂O Precursor for tetrahydropyran derivatives
3-Methyl butanoic acid C₅H₁₀O₂ Carboxylic acid, methyl branch Produced during fruit ripening Contributes to rancid odors in foods
Ethyl 3-hydroxy-butanoate C₆H₁₀O₃ Ester, hydroxyl group Detected in ripe P. lucuma fruits Flavor/aroma enhancement in foods
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives Varies Isoquinoline core, methoxy groups Synthesized via multistep alkylation/acylation Pharmaceutical intermediates

Key Observations :

  • Reactivity : 6-Hepten-4-yn-2-one’s triple bond likely enhances electrophilicity compared to analogs like 6-methyl-5-hepten-2-one, which lacks a triple bond. This difference may influence cyclization efficiency under acidic or metal-catalyzed conditions .
  • Synthetic Utility: Unlike ester or acid derivatives (e.g., ethyl 3-hydroxy-butanoate), 6-Hepten-4-yn-2-one’s unsaturation allows for Diels-Alder or [2+2] cycloaddition reactions, broadening its utility in heterocycle synthesis.

Comparative Physicochemical Properties

While direct data for 6-Hepten-4-yn-2-one, 3-methyl- (6CI) is sparse, inferences can be drawn from analogs:

  • Volatility : Ketones like 6-methyl-5-hepten-2-one are semi-volatile, detectable via GC-MS (as in beer volatiles studies ). The triple bond in 6-Hepten-4-yn-2-one may reduce volatility due to increased molecular weight and polarity.

Preparation Methods

Claisen and Carroll Rearrangements

Rearrangement reactions offer pathways to install conjugated unsaturation. For example, Carroll rearrangement of acetoacetic esters derived from 3,7-dimethyl-1-octen-3-ol generates γ,δ-unsaturated ketones, which can be further functionalized via ethynylation.

Sonogashira Coupling

Industrial-Scale Production Considerations

Scalability of 3-methylhept-6-en-4-yn-2-one synthesis hinges on cost-effective catalysts and solvent recovery. The aldol-ethynylation sequence described in patent literature is industrially viable due to:

  • Advantages :

    • Mild reaction conditions (≤80°C)

    • Inexpensive alkali catalysts (e.g., NaOH)

    • High atom economy in aldol steps.

  • Challenges :

    • Purification of enyne products from complex mixtures

    • Catalyst poisoning by residual moisture in ethynylation steps.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 3-methyl-6-hepten-4-yn-2-one (6CI), and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis involves using 4,4'-6HC-(2-Kap60KCHOeH3OUJ1)IHΦeHHJIOKCHIa as a precursor, with catalysts like CeBIOIHXJIOpaHrHIpHIOM under controlled temperature and pressure. Key steps include alkyne functionalization and ketone stabilization. To optimize yield, systematically vary catalyst loading (e.g., 5–10 mol%), reaction time (12–24 hours), and solvent polarity. Monitor progress via thin-layer chromatography (TLC) and isolate the product via fractional distillation .

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of 3-methyl-6-hepten-4-yn-2-one?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and DEPT-135 for carbon hybridization), GC-MS for purity assessment, and FT-IR to confirm functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, C=O at ~1700 cm⁻¹). For physical properties, measure melting/boiling points and solubility in polar/non-polar solvents. Cross-validate data with computational methods (e.g., DFT for vibrational frequencies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reactivity trends observed for 3-methyl-6-hepten-4-yn-2-one across studies?

  • Methodological Answer : Contradictions often arise from impurities, solvent effects, or isomerization. Perform control experiments under inert atmospheres to exclude oxidation. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to assign stereochemistry. Replicate conflicting studies with standardized protocols (e.g., identical solvent systems, temperature gradients) and apply chemometric tools like PCA to identify outlier variables .

Q. What experimental strategies are recommended for studying the compound’s stability under varying thermal, photolytic, or oxidative conditions?

  • Methodological Answer : Design accelerated stability studies using:

  • Thermal stress : Heat samples to 40–80°C in sealed ampules and analyze degradation products via HPLC-DAD.
  • Photolysis : Expose to UV light (254–365 nm) in quartz cells; track changes with UV-vis spectroscopy.
  • Oxidative stress : Add H₂O₂ or O₃ and monitor peroxide formation via iodometric titration. Quantify degradation kinetics using Arrhenius plots .

Q. How can mechanistic pathways for 3-methyl-6-hepten-4-yn-2-one’s reactivity in cycloaddition or nucleophilic addition reactions be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reactants) to track bond formation/breaking. Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Computational modeling (e.g., Gaussian for transition-state optimization) can predict regioselectivity. Validate with in-situ IR or Raman spectroscopy to detect intermediates .

Q. What approaches are critical for designing experiments to investigate the compound’s interactions with biomolecules or metal catalysts?

  • Methodological Answer : For biomolecular interactions:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • For metal catalysis, screen ligands (e.g., phosphines, N-heterocyclic carbenes) and monitor reaction progress via in-situ NMR. Characterize metal complexes with X-ray crystallography or EXAFS .

Methodological Best Practices

  • Data Validation : Cross-check experimental results with computational simulations (e.g., Gaussian, ORCA) to confirm mechanistic hypotheses .
  • Safety Protocols : Adhere to guidelines for handling alkynes and ketones, including use of fume hoods, flame-resistant lab coats, and emergency showers .
  • Interdisciplinary Collaboration : Integrate organic synthesis with analytical chemistry and computational modeling to address complex research gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.